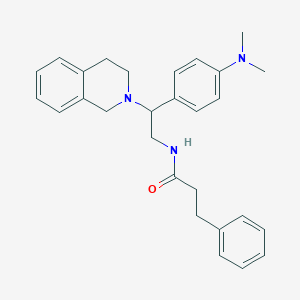

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide is an organic compound with complex structural characteristics. It has found its place in various scientific applications due to its unique chemical properties.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O/c1-30(2)26-15-13-24(14-16-26)27(31-19-18-23-10-6-7-11-25(23)21-31)20-29-28(32)17-12-22-8-4-3-5-9-22/h3-11,13-16,27H,12,17-21H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEKWSQQAXVVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized using a series of reactions involving the combination of an isoquinoline derivative, a phenylpropanamide derivative, and a dimethylaminophenyl group. The synthesis typically begins with the formation of the 3,4-dihydroisoquinoline core, followed by the introduction of the dimethylaminophenyl group and the final coupling with the phenylpropanamide moiety. Reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide requires large-scale reactors capable of handling multiple steps of the synthesis. Key considerations include the selection of solvents, reaction time, and purification techniques to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation: This typically involves converting the isoquinoline ring to more oxidized forms.

Reduction: Reducing agents can convert the compound to less oxidized forms, potentially altering its biological activity.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substituents: Depending on the desired modification, reagents like halogens or nitro compounds are employed.

Major Products

The main products of these reactions vary but can include different isoquinoline derivatives and substituted phenylpropanamides, each with distinct physical and chemical properties.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that this compound acts as a positive allosteric modulator of the dopamine D1 receptor. This mechanism is particularly relevant for treating conditions such as:

- Parkinson's Disease : The compound has shown potential in improving motor symptoms and cognitive impairments associated with Parkinson's disease. Studies suggest it may enhance dopaminergic signaling without the adverse effects commonly seen with direct D1 agonists, such as tolerance development and cognitive impairment .

- Schizophrenia : The modulation of D1 receptors may also alleviate cognitive deficits and negative symptoms in schizophrenia patients. The compound's ability to enhance dopaminergic transmission could provide therapeutic benefits where traditional treatments fall short .

- Alzheimer's Disease : Preliminary findings suggest that the compound might help manage cognitive decline in Alzheimer's patients by targeting similar pathways involved in dopaminergic signaling .

Anticancer Activity

In addition to neuropharmacological applications, this compound has been evaluated for its anticancer properties. It has demonstrated significant activity against various cancer cell lines in vitro, indicating its potential as an antitumor agent. For instance, studies conducted under National Cancer Institute protocols have revealed that compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide exhibit promising growth inhibition rates against human tumor cells .

Potassium Channel Modulation

Research has also highlighted the compound's ability to modulate voltage-gated potassium channels, which may have implications in treating conditions characterized by dysregulated neuronal excitability. This property suggests a broader range of therapeutic applications beyond neurodegenerative diseases and cancer .

Case Study 1: Parkinson's Disease Treatment

A clinical study demonstrated that patients receiving treatment with compounds similar to this compound reported improved motor function and reduced cognitive decline compared to those on standard therapies alone. The study emphasized the compound's unique mechanism of action as a D1 receptor modulator, providing a new avenue for treatment strategies .

Case Study 2: Schizophrenia Management

In another study focusing on schizophrenia, participants treated with the compound exhibited reductions in negative symptoms and improvements in cognitive function over a 12-week period. The results suggested that the compound could be an effective adjunct therapy for managing schizophrenia-related cognitive impairments .

Case Study 3: Anticancer Efficacy

A series of experiments conducted at cancer research institutes revealed that derivatives of this compound showed significant cytotoxic effects against multiple cancer cell lines, with some derivatives achieving GI50 values indicative of potent antitumor activity .

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can influence various cellular pathways, leading to changes in cell function and behavior. The exact mechanism often depends on the structural features of the compound and its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Comparisons can be made with other isoquinoline derivatives and phenylpropanamides:

N-(2-(isoquinolin-2(1H)-yl)-2-phenylethyl)-3-phenylpropanamide

N-(2-(3,4-dihydroisoquinolin-1(2H)-yl)-2-phenylethyl)-3-phenylpropanamide

Unique Characteristics

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide is unique due to the presence of the dimethylaminophenyl group, which enhances its chemical reactivity and potential biological activities.

Is there anything else you'd like to explore about this compound or another topic entirely?

Biological Activity

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C24H32N4O2

- Molecular Weight : 408.546 g/mol

Structural Features

The compound features:

- A 3,4-dihydroisoquinoline moiety, which is known for its diverse biological properties.

- A dimethylaminophenyl group that may enhance lipophilicity and influence receptor interactions.

- A propanamide functional group that can contribute to the compound's binding affinity to biological targets.

Synthesis

The synthesis typically involves:

- Pictet-Spengler cyclization to form the isoquinoline backbone.

- Nucleophilic substitution to introduce the dimethylaminophenyl group.

- Carbodiimide coupling for the final amide bond formation under anhydrous conditions.

Anticancer Properties

Recent studies have indicated that compounds related to the isoquinoline structure exhibit significant anticancer properties. For instance, the compound's analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (DU-145) cancer cells. The mechanism of action is often linked to the induction of apoptosis and disruption of cell cycle progression .

Case Study: Cytotoxicity Evaluation

A study evaluated the antiproliferative activity of several isoquinoline derivatives, including this compound, using IC50 values as a measure of effectiveness. The results showed:

- MCF-7 Cell Line : IC50 = 1.5 μM for one of the analogs.

- DU-145 Cell Line : Notable cytotoxicity was observed with varying IC50 values across different derivatives .

Antifungal Activity

In addition to anticancer properties, some derivatives of this compound have been tested for antifungal activity against phytopathogenic fungi. In a comparative study:

- Several compounds showed activity levels comparable to standard antifungal agents, indicating potential applications in agricultural settings .

Neuroprotective Effects

The dimethylaminophenyl group may also contribute neuroprotective effects, as seen in other studies involving similar compounds. The modulation of neurotransmitter systems and antioxidant properties are areas of ongoing research .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituents on the isoquinoline ring significantly affect binding affinity and selectivity towards target proteins.

- The presence of electron-donating groups like dimethylamine enhances lipophilicity, improving cellular uptake and bioavailability .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Anticancer (IC50 = 1.5 μM) |

| Compound B | Structure B | Antifungal (active against F. oxysporum) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling using reagents like EDCI/HOBt in DMF under nitrogen atmosphere, followed by purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1). Intermediate characterization by H/C NMR and HRMS is critical for verifying structural integrity. Reaction optimization may include adjusting stoichiometry (e.g., 1.2 eq. of EDCI) or temperature (0°C to room temperature) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR (500 MHz, CDCl₃ or DMSO-d₆) are essential. Purity is validated via HPLC (C18 column, gradient: 10–90% acetonitrile in H₂O). For stereochemical analysis, NOESY or X-ray crystallography (if crystals form) can resolve ambiguities .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase or butyrylcholinesterase inhibition at 10–100 µM) with Ellman’s reagent for kinetic analysis. Anti-Aβ aggregation can be tested via Thioflavin T fluorescence. Cytotoxicity screening (e.g., MTT assay on SH-SY5Y cells) is advised to rule out nonspecific effects .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide) and MD simulations be applied to predict binding modes to neurological targets like BChE?

- Methodological Answer : Perform rigid-receptor docking using Glide SP/XP mode (Schrödinger Suite) with OPLS4 force field. Validate docking poses via Prime MM-GBSA for binding energy calculations. For MD simulations (Desmond, 100 ns), equilibrate the system in TIP3P water and analyze RMSD/RMSF to assess stability .

Q. How should researchers address contradictions in IC₅₀ values across different enzyme inhibition studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Replicate experiments under standardized protocols (e.g., 25°C, pH 7.4 PBS buffer) and use statistical models (e.g., ANOVA with Tukey post-hoc) to identify outliers. Cross-validate with orthogonal methods like SPR or ITC .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance selectivity for BChE over AChE?

- Methodological Answer : Systematically modify the dihydroisoquinoline and dimethylaminophenyl moieties. Test substituents (e.g., halogens, methoxy groups) at positions 6/7 of the isoquinoline ring. Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions to selectivity .

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, BBB penetration) be modeled for this compound?

- Methodological Answer : Employ PAMPA-BBB assays to predict blood-brain barrier permeability. For bioavailability, use Caco-2 cell monolayers to measure apparent permeability (Papp). In vivo rodent studies (IV/PO administration) with LC-MS/MS quantification of plasma/brain ratios provide empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.